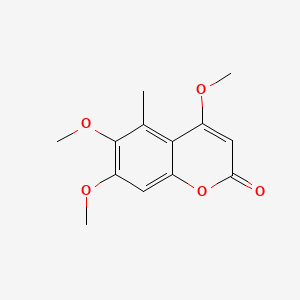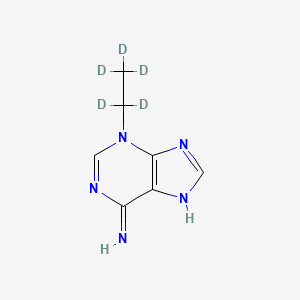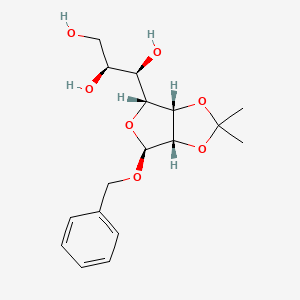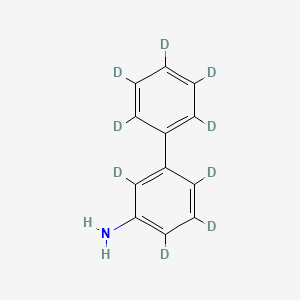
9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene: is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 9 and 10 positions and two bromomethyl groups at the 2 and 6(7) positions. These substitutions significantly alter the chemical properties and reactivity of the anthracene core, making it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene typically involves multiple steps, starting from commercially available anthracene. The general synthetic route includes:
Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 9 and 10 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Bromomethylation: The chlorinated anthracene is then subjected to bromomethylation to introduce bromomethyl groups at the 2 and 6(7) positions. This step often involves the use of bromomethylating agents such as bromoform or dibromomethane in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, forming larger polycyclic structures or introducing additional functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products:
Substituted Anthracenes: Products with various functional groups replacing the bromine atoms.
Oxidized or Reduced Anthracenes: Products with altered oxidation states of the anthracene core.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying the mechanisms of substitution and coupling reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
作用机制
The mechanism of action of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds and altering the electronic properties of the compound. The anthracene core can also participate in electron transfer processes during oxidation and reduction reactions, affecting its reactivity and stability.
相似化合物的比较
9,10-Dichloroanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
2,6(7)-Bis(bromomethyl)anthracene: Lacks the chlorine atoms, affecting its electronic properties and reactivity.
9,10-Dibromo-2,6(7)-dimethylanthracene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.
Uniqueness: 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene is unique due to the combination of chlorine and bromomethyl substitutions, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications.
属性
IUPAC Name |
bromoethane;2-(bromomethyl)-9,10-dichloroanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2.C2H5Br/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17;1-2-3/h1-7H,8H2;2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMYZMHUBFVAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr.C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Cl)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)






![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)




